4-Chloro-2-(piperidin-1-yl)benzonitrile CAS 689141-95-5
4-Chloro-2-(piperidin-1-yl)benzonitrile CAS 689141-95-5
An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)benzonitrile (CAS 689141-95-5): A Key Intermediate in Modern Drug Discovery
Introduction and Strategic Overview
4-Chloro-2-(piperidin-1-yl)benzonitrile, identified by CAS Number 689141-95-5, is a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a chlorinated benzonitrile core functionalized with a piperidine moiety, positions it as a versatile building block in medicinal chemistry. The piperidine ring is a well-established "privileged scaffold," frequently found in a vast array of natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability[1][2].
The benzonitrile group, coupled with a strategically placed chlorine atom, provides multiple reactive handles for further molecular elaboration. This dual functionality allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including agents for neurological disorders, inflammation, and oncology[3][4][5]. This guide offers a comprehensive technical overview of its properties, a reasoned synthesis protocol, reactivity profile, and potential applications, tailored for researchers and drug development professionals.
| Identifier | Value |
| CAS Number | 689141-95-5 |
| Synonym | 4-chloro-2-(1-piperidinyl)benzonitrile |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.70 g/mol |
| InChI Key | RCDRDHWZPRRGDW-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Profile
While detailed experimental data for this specific compound is not broadly published, its structure allows for a reliable prediction of its physicochemical and spectroscopic characteristics. It is typically supplied as a solid with high purity (e.g., 98%).
Caption: Chemical structure of 4-Chloro-2-(piperidin-1-yl)benzonitrile.
Predicted Spectroscopic Data
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¹H NMR: The spectrum would feature distinct regions. Aromatic protons on the benzonitrile ring would appear as multiplets or doublets in the δ 7.0-8.0 ppm range. The protons of the piperidine ring would be observed upfield, typically in the δ 1.5-3.5 ppm range, with protons adjacent to the nitrogen atom appearing at the lower field end of this range.
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¹³C NMR: The spectrum would show a characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Aromatic carbons would resonate in the δ 120-150 ppm region, with carbons directly attached to chlorine and nitrogen showing distinct shifts. The aliphatic carbons of the piperidine ring would appear in the δ 20-60 ppm range.
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Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 220. A characteristic isotopic pattern for a chlorine-containing compound would be observed, with an (M+2)⁺ peak at m/z 222, having an intensity approximately one-third that of the molecular ion peak.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthesis for 4-Chloro-2-(piperidin-1-yl)benzonitrile involves a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the starting material.
Causality of Pathway Selection: The starting material, 2,4-dichlorobenzonitrile, possesses two key features that enable this reaction. First, the nitrile group (-CN) is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions relative to itself[6]. Second, the chlorine atoms serve as good leaving groups. The C2 position is generally more reactive in this specific substrate due to a combination of steric and electronic factors, allowing for selective substitution by a nucleophile like piperidine.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and clarity.
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Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Nucleophilic Addition: While stirring the mixture, add piperidine (1.1 eq) dropwise at room temperature. The slight excess of the nucleophile ensures the complete consumption of the starting material.
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Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup and Extraction: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc). The use of an organic solvent immiscible with water is crucial for isolating the product from the aqueous phase containing inorganic salts.
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Purification: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Final Isolation: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-Chloro-2-(piperidin-1-yl)benzonitrile as a pure solid.
Reactivity and Potential for Derivatization
The title compound is a valuable intermediate precisely because of its potential for further chemical modification at distinct sites on the molecule.
Caption: Key reaction pathways for derivatizing the core molecule.
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Nitrile Group Transformations: The nitrile functional group is a versatile precursor.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide coupling reactions[6].
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Reduction: The nitrile can be reduced to a primary benzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a new basic center and a key linker for further synthesis.
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Aryl-Chloride Bond Reactions: The chlorine atom at the C4 position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of a wide range of aryl, alkyl, or amino substituents, providing a powerful tool for generating molecular diversity.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of 4-Chloro-2-(piperidin-1-yl)benzonitrile lies in its role as a scaffold for constructing novel drug candidates. Its structure is frequently encountered in patent literature and chemical libraries designed for high-throughput screening.
Rationale for Use: The combination of the piperidine ring (conferring drug-like properties) and the functionalized benzonitrile core makes it an ideal starting point for exploring structure-activity relationships (SAR)[2]. By systematically modifying the molecule using the reactions described above, chemists can fine-tune its biological activity against various targets.
Potential Therapeutic Targets (based on analogous structures):
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Inflammation and Immunology: Piperidine-containing heterocycles have been explored as inhibitors of key inflammatory targets. For instance, related scaffolds are used in the development of inhibitors for the NLRP3 inflammasome and 5-lipoxygenase-activating protein (FLAP), which are involved in diseases like gout, atherosclerosis, and asthma[7][8][9].
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Oncology: Benzonitrile derivatives serve as intermediates for anticancer agents[10]. The ability to perform cross-coupling at the chlorine position allows for the synthesis of complex biaryl structures often found in kinase inhibitors.
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Central Nervous System (CNS) Disorders: The piperidine moiety is a classic feature of many CNS-active drugs. Intermediates like this are used in the synthesis of compounds targeting receptors and enzymes implicated in neurological and psychiatric conditions[3][5].
Caption: Logical relationship of the title compound to drug discovery applications.
Safety, Handling, and Storage
Proper handling of 4-Chloro-2-(piperidin-1-yl)benzonitrile is essential to ensure laboratory safety. The following information is derived from representative Safety Data Sheets (SDS) for structurally similar and relevant chemicals[11][12].
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed or in contact with skin[11][12]. |
| Skin Irritation | May cause skin irritation[12]. |
| Eye Irritation | Causes serious eye irritation[11][12]. |
| Hazardous Combustion | On burning, may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[11]. |
Recommended Safety Protocols
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat to prevent skin and eye contact[11].
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[11]. Ensure that eyewash stations and safety showers are readily accessible.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[11].
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place[11]. Store away from incompatible materials such as strong oxidizing agents[11].
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Li, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. Retrieved from [Link]
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Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113649. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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Gerstmeier, J., et al. (2012). Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. British Journal of Pharmacology, 165(8), 2638-2650. Retrieved from [Link]
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ResearchGate. (n.d.). A novel chemical series of 5-LO activating protein (FLAP) inhibitors for treatment of Coronary Artery Disease. Retrieved from [Link]
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Prasit, P., & Vickers, P. J. (1995). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Journal of Experimental Medicine, 182(1), 267-72. Retrieved from [Link]
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Shukla, S., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-521. Retrieved from [Link]
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PubChem. (n.d.). Ethyl Nitrate. Retrieved from [Link]
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Contardi, L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]
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